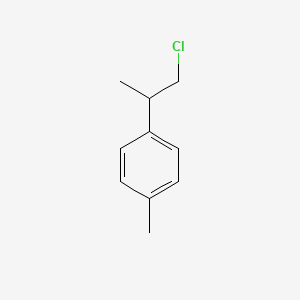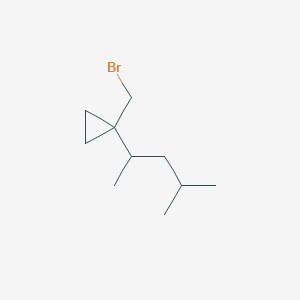
1-(1-Chloropropan-2-yl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloropropan-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of benzene, where a 1-chloropropan-2-yl group and a methyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Chloropropan-2-yl)-4-methylbenzene can be synthesized through several methods. One common method involves the alkylation of toluene with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves the same alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Chloropropan-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.
Reduction Reactions: The compound can be reduced to form 1-(1-propan-2-yl)-4-methylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: 1-(1-Hydroxypropan-2-yl)-4-methylbenzene.
Oxidation: 1-(1-Chloropropan-2-yl)-4-methylbenzoic acid.
Reduction: 1-(1-Propan-2-yl)-4-methylbenzene.
Aplicaciones Científicas De Investigación
1-(1-Chloropropan-2-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Chloropropan-2-yl)-4-methylbenzene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. The compound’s effects are mediated through these chemical interactions, which can alter the structure and function of target molecules.
Comparación Con Compuestos Similares
1-(1-Chloropropan-2-yl)benzene: Lacks the methyl group on the benzene ring.
1-(1-Chloropropan-2-yl)-4-ethoxybenzene: Contains an ethoxy group instead of a methyl group.
1-(1-Chloropropan-2-yl)-4-nitrobenzene: Contains a nitro group instead of a methyl group.
Uniqueness: 1-(1-Chloropropan-2-yl)-4-methylbenzene is unique due to the presence of both the 1-chloropropan-2-yl group and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H13Cl |
|---|---|
Peso molecular |
168.66 g/mol |
Nombre IUPAC |
1-(1-chloropropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3 |
Clave InChI |
SUXIXPCBVLIGFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13197875.png)

![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)


![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)

![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)


![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)


